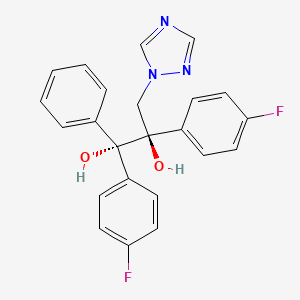
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and benzopyran intermediates, followed by their coupling with benzenesulfonamide under specific conditions. Common reagents used in these reactions include sulfuric acid, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its antimicrobial properties.
Industry: As an intermediate in the production of dyes, pigments, and other chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- involves its interaction with specific molecular targets. These may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide with antimicrobial properties.
Benzothiazole: A heterocyclic compound with various applications in medicinal chemistry.
Benzopyran: A compound with potential antioxidant and anti-inflammatory properties.
Uniqueness
Benzenesulfonamide, N-(3-(5-methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)- is unique due to its complex structure, which combines features of benzenesulfonamide, benzothiazole, and benzopyran. This unique combination may confer distinct properties and applications not seen in simpler compounds.
Eigenschaften
CAS-Nummer |
79009-21-5 |
|---|---|
Molekularformel |
C23H16N2O5S2 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[3-(5-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H16N2O5S2/c1-29-16-9-10-21-19(13-16)24-22(31-21)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3 |
InChI-Schlüssel |
GTHZLUQACZMHPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)SC(=N2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


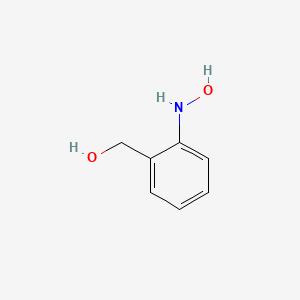
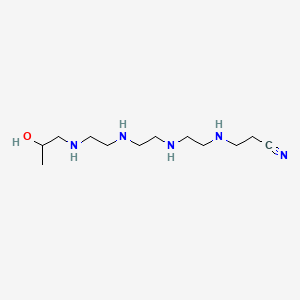




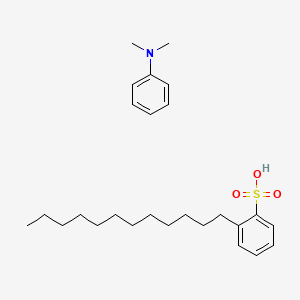


![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
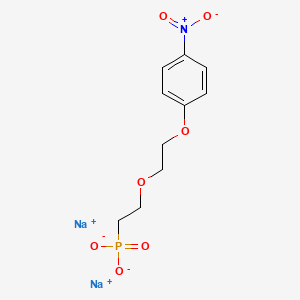

![1-[[4-(Oxophenylacetyl)phenyl]methyl]pyridinium bromide](/img/structure/B12672750.png)
